molecular formula C18H20N4O3 B5798581 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-nitrobenzohydrazide

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-nitrobenzohydrazide

Cat. No.: B5798581
M. Wt: 340.4 g/mol
InChI Key: BFILTKVBQWCVDE-CPNJWEJPSA-N
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Description

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-nitrobenzohydrazide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation process. The reaction mixture is stirred at room temperature for several hours until the formation of the desired hydrazone product is complete. The product is then isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-nitrobenzohydrazide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would require the implementation of safety measures and quality control protocols to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: Formation of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-aminobenzohydrazide.

    Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.

    Substitution: Formation of substituted hydrazones with different functional groups.

Scientific Research Applications

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-nitrobenzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various bioactive molecules with potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory agents.

    Analytical Chemistry: The compound can be used as a reagent in analytical methods for the detection and quantification of specific analytes.

    Material Science: It can be employed in the development of novel materials with unique optical and electronic properties.

    Biological Studies: The compound’s biological activity makes it a valuable tool in studying cellular processes and mechanisms of action of potential drugs.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s hydrazone linkage and functional groups allow it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-nitrobenzohydrazide can be compared with other similar hydrazone compounds, such as:

    N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-nitrobenzohydrazide: Similar structure but with dimethylamino instead of diethylamino group.

    N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-aminobenzohydrazide: Similar structure but with an amino group instead of a nitro group.

    N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-nitrobenzohydrazide: Similar structure but with the nitro group in a different position on the benzene ring.

The uniqueness of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-nitrobenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-3-21(4-2)16-10-8-14(9-11-16)13-19-20-18(23)15-6-5-7-17(12-15)22(24)25/h5-13H,3-4H2,1-2H3,(H,20,23)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFILTKVBQWCVDE-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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